
BCL6-IN-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BCL6-IN-7 is a potent BCL6 protein-protein interaction inhibitor . BCL6 is a master transcription factor for regulation of T follicular helper cells (T FH cells) proliferation . It has three evolutionary conserved structural domains . The interaction of these domains with corepressors allows for germinal center development and leads to B cell proliferation .
Molecular Structure Analysis
This compound has a chemical formula of C18H15ClN6O, an exact mass of 366.10, and a molecular weight of 366.800 . The BCL6 protein encoded by the BCL6 gene is a zinc finger transcription factor that has three evolutionarily conserved domains . These include a N-terminal BTB/POZ domain, a central RN2 region, and another zinc finger at the C-terminal end .
Chemical Reactions Analysis
This compound acts as an inhibitor by disrupting the protein-protein interactions between the BCL6 and its corepressors . This disruption leads to the degradation of BCL6, thereby inhibiting its function .
Physical And Chemical Properties Analysis
This compound has a chemical formula of C18H15ClN6O, an exact mass of 366.10, and a molecular weight of 366.800 . Further physical and chemical properties such as solubility, stability, and reactivity are not explicitly detailed in the available literature.
Applications De Recherche Scientifique
BCL6 as a Therapeutic Target
BCL6-IN-7, as a part of the broader BCL6 inhibitors category, plays a significant role in cancer research, especially concerning lymphomas. BCL6, a transcriptional factor, is primarily expressed in lymphocytes and is instrumental in their differentiation and proliferation. Targeting BCL6 is considered a promising strategy for treating autoimmune diseases and various forms of cancer (Kamada et al., 2017).
Mechanisms and Drug Development
BCL6 engages in critical interactions with corepressors, and interrupting these interactions is a pivotal mechanism exploited by drugs like this compound. For instance, the development of compounds that block BCL6-corepressor interactions has been a focal point, as these compounds show potential in killing lymphoma cells by potently blocking BCL6 repression of target genes (Kerres et al., 2017).
Application in Cancer Therapy
BCL6 inhibitors have shown to be effective against a range of hematologic and solid tumors. Their mechanisms involve the repression of specific gene networks by forming chromatin-modifying complexes. Inhibiting these functions of BCL6 has been the basis for the development of targeted lymphoma therapies (Hatzi & Melnick, 2014). Additionally, BCL6 is implicated in breast cancer, where it promotes invasion, migration, and growth by stimulating epithelial-mesenchymal transition (EMT) (Yu et al., 2015).
Challenges and Future Prospects
Despite the promising therapeutic potential, the development of high-quality chemical probes is necessary to evaluate the therapeutic potential of BCL6 inhibition fully. Recent advancements include the development of potent and selective BCL6 inhibitors and proteolysis-targeting chimeras (PROTAC) that effectively degrade BCL6, offering insights into the potential of BCL6 as a therapeutic target (McCoull et al., 2018).
Mécanisme D'action
BCL6-IN-7 works by inhibiting the protein-protein interaction between BCL6 and its corepressors . This disruption leads to the degradation of BCL6, thereby inhibiting its function . BCL6 functions through two independent mechanisms that are collectively essential to GC formation and DLBCL, both mediated through its N-terminal BTB domain .
Orientations Futures
Future research could focus on further understanding the role of BCL6 in various cancers and the potential of BCL6 inhibitors like BCL6-IN-7 as therapeutic agents . Strategies for identifying MYC, BCL2, and BCL6 rearrangements and the importance of partner genes for MYC rearrangements are areas of active investigation . The development of BCL6-targeted therapies for translation to the clinical setting is a compelling case .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of compound 'BCL6-IN-7' involves the coupling of two key intermediates, followed by several synthetic steps to obtain the final product.", "Starting Materials": [ "4-amino-2-bromo-5-nitropyrimidine", "3-bromo-4-chlorobenzaldehyde", "Sodium hydride", "Diisopropylamine", "Palladium(II) acetate", "Copper(II) iodide", "Triethylamine", "Acetic acid", "Methanol", "Ethanol", "Water" ], "Reaction": [ "Step 1: Coupling of 4-amino-2-bromo-5-nitropyrimidine and 3-bromo-4-chlorobenzaldehyde using sodium hydride and diisopropylamine to obtain the intermediate product.", "Step 2: Reduction of the nitro group in the intermediate product using palladium(II) acetate and copper(II) iodide as catalysts and hydrogen gas as a reducing agent to obtain a new intermediate product.", "Step 3: Protection of the amino group in the new intermediate product using acetic anhydride and triethylamine to obtain a protected intermediate product.", "Step 4: Deprotection of the protected intermediate product using methanol and water to obtain a deprotected intermediate product.", "Step 5: Coupling of the deprotected intermediate product with 3-bromo-4-chlorobenzaldehyde using palladium(II) acetate and copper(II) iodide as catalysts and triethylamine as a base to obtain the final product, 'BCL6-IN-7'." ] } | |
Numéro CAS |
2097518-46-0 |
Formule moléculaire |
C18H15ClN6O |
Poids moléculaire |
366.8 |
Nom IUPAC |
5-((5-Chloro-2-((pyridin-3-ylmethyl)amino)pyrimidin-4-yl)amino)indolin-2-one |
InChI |
InChI=1S/C18H15ClN6O/c19-14-10-22-18(21-9-11-2-1-5-20-8-11)25-17(14)23-13-3-4-15-12(6-13)7-16(26)24-15/h1-6,8,10H,7,9H2,(H,24,26)(H2,21,22,23,25) |
Clé InChI |
MUSYPBPUEKXCSS-UHFFFAOYSA-N |
SMILES |
O=C1NC2=C(C=C(NC3=NC(NCC4=CC=CN=C4)=NC=C3Cl)C=C2)C1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BCL6-IN-7; BCL6 IN 7; BCL6IN7; BCL6 inhibitor-7; BCL6 inhibitor 7; BCL6 inhibitor7; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



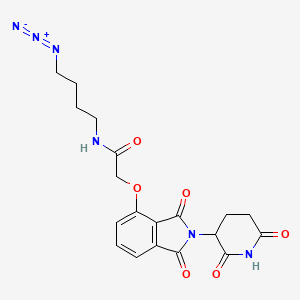
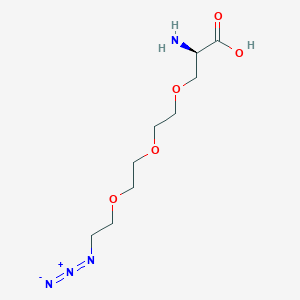

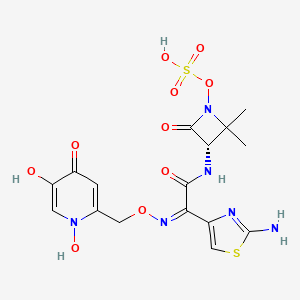
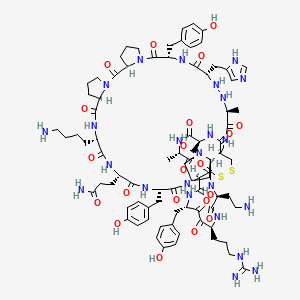

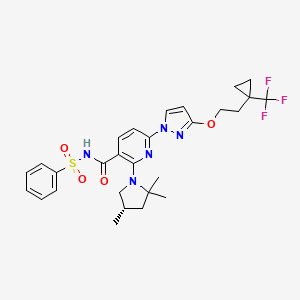
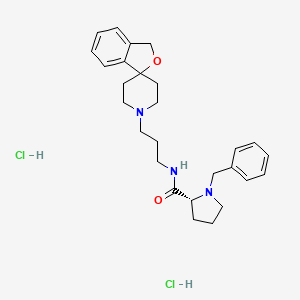
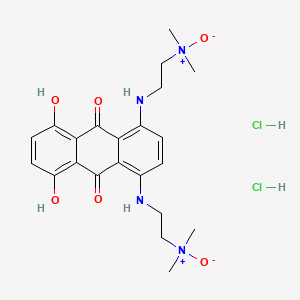
![(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-17-[(2R)-4-hydroxybutan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B605914.png)
